Antimicrobial Spectrum Divergence: 1,2,3-Thiadiazole vs. 1,2,3-Selenadiazole Derivatives
A head-to-head comparison of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives against clinically relevant bacterial and fungal strains reveals differential activity profiles. The 1,2,3-thiadiazole derivative 11 showed moderate antibacterial activity against Staphylococcus epidermidis, whereas the corresponding selenadiazole derivatives 5, 6, and 7 exhibited significant antifungal activity against Candida species [1]. This indicates that the sulfur-to-selenium substitution alters target organism susceptibility, a critical consideration for antimicrobial lead optimization.
| Evidence Dimension | Antimicrobial activity profile (antibacterial vs. antifungal) |
|---|---|
| Target Compound Data | 1,2,3-Thiadiazole derivative 11 (5-Dodecyl-4-(4-methoxy-phenyl)-[1-3]thiadiazole) displayed moderate antibacterial activity against S. epidermidis |
| Comparator Or Baseline | 1,2,3-Selenadiazole derivatives 5, 6, and 7 exhibited significant antifungal activities against Candida yeast strains |
| Quantified Difference | Thiadiazole shows preference for antibacterial (S. epidermidis) activity, while selenadiazole shows preference for antifungal (Candida spp.) activity |
| Conditions | In vitro broth microdilution assay against six bacterial and three fungal strains |
Why This Matters
Researchers optimizing antimicrobial leads must select the correct heteroatom scaffold based on target pathogen class (bacteria vs. fungi).
- [1] A. S. Abd-El-Aziz, et al. Synthesis of novel 1,2,3-thiadizoles and 1,2,3-selenadiazoles as new antimicrobial agents. Phosphorus, Sulfur, and Silicon and the Related Elements, 2022, 197(3), 202-210. View Source
